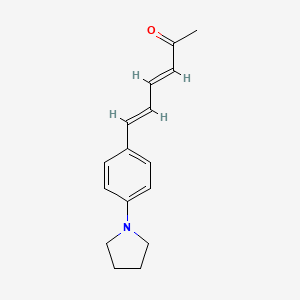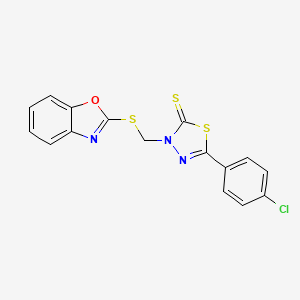
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a hexa-3,5-dien-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent connection to the hexa-3,5-dien-2-one moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the phenyl and hexa-3,5-dien-2-one units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hexa-3,5-dien-2-one moiety to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Wirkmechanismus
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the hexa-3,5-dien-2-one moiety can participate in various chemical interactions, such as hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Phenyl derivatives: Compounds with phenyl groups attached to different functional groups, such as phenylacetic acid, show similar reactivity patterns.
Dienone derivatives: Compounds like hexa-2,4-dien-1-one share the dienone moiety and undergo similar chemical reactions.
Uniqueness
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is unique due to the combination of the pyrrolidine ring, phenyl group, and hexa-3,5-dien-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(3E,5E)-6-(4-pyrrolidin-1-ylphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C16H19NO/c1-14(18)6-2-3-7-15-8-10-16(11-9-15)17-12-4-5-13-17/h2-3,6-11H,4-5,12-13H2,1H3/b6-2+,7-3+ |
InChI-Schlüssel |
FJEPSOXKBSTDCG-YPCIICBESA-N |
Isomerische SMILES |
CC(=O)/C=C/C=C/C1=CC=C(C=C1)N2CCCC2 |
Kanonische SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)





![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)





